

(Z)-3,4-Dimethylhex-3-ene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-3,4-Dimethylhex-3-ene

Cat. No.: B098774

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CAS Number: 19550-87-9

This technical guide provides an in-depth overview of **(Z)-3,4-Dimethylhex-3-ene**, a specific stereoisomer of the C₈H₁₆ alkene family. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

(Z)-3,4-Dimethylhex-3-ene, also known as cis-3,4-Dimethyl-3-hexene, is a colorless liquid.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	19550-87-9	[2][3]
Molecular Formula	C ₈ H ₁₆	[2][3]
Molecular Weight	112.21 g/mol	[2]
IUPAC Name	(3Z)-3,4-dimethylhex-3-ene	[2]
Synonyms	(Z)-3,4-Dimethyl-3-hexene, cis-3,4-Dimethyl-3-hexene	[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **(Z)-3,4-Dimethylhex-3-ene**.

Mass Spectrometry: The mass spectrum of **(Z)-3,4-Dimethylhex-3-ene** is available through the NIST Mass Spectrometry Data Center.^[3]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Data is available from PubChem.^[2]

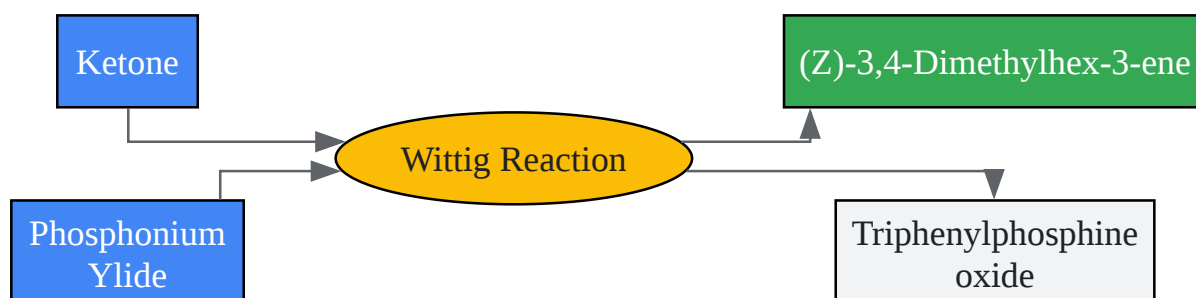
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental ¹H and ¹³C NMR spectra for **(Z)-3,4-Dimethylhex-3-ene** are not readily available in public databases, predicted NMR data can be calculated using computational chemistry tools. The Automated Topology Builder (ATB) provides a platform for generating such data.^[1]

Synthesis Protocols

The stereoselective synthesis of (Z)-alkenes is a significant area of research in organic chemistry. While a specific, detailed protocol for the synthesis of **(Z)-3,4-Dimethylhex-3-ene** is not widely published, general methodologies for the synthesis of Z-alkenes can be adapted.

Conceptual Synthesis Workflow:

A plausible synthetic route could involve the Wittig reaction, which is a well-established method for the stereoselective formation of alkenes. The general workflow is depicted below.



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Figure 1: Conceptual workflow for the synthesis of **(Z)-3,4-Dimethylhex-3-ene** via the Wittig reaction.

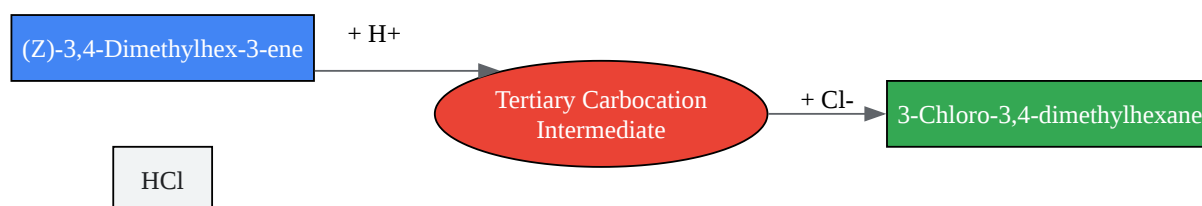
Experimental Considerations for Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of a (Z)-alkene, a non-stabilized ylide is typically employed in an aprotic solvent in the absence of lithium salts.

Chemical Reactivity

(Z)-3,4-Dimethylhex-3-ene undergoes typical electrophilic addition reactions characteristic of alkenes.

Hydrohalogenation

The reaction with hydrogen halides, such as HCl, proceeds via an electrophilic addition mechanism. The double bond acts as a nucleophile, attacking the hydrogen of the hydrogen halide. This forms a carbocation intermediate, which is then attacked by the halide ion. Due to the symmetrical nature of the alkene, the initial protonation can occur at either carbon of the double bond, leading to the same tertiary carbocation. Subsequent attack by the chloride ion results in the formation of 3-chloro-3,4-dimethylhexane.



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Figure 2: Reaction pathway for the hydrochlorination of **(Z)-3,4-Dimethylhex-3-ene**.

Biological Activity and Drug Development Relevance

Currently, there is a lack of publicly available data on the specific biological activity, pharmacology, or toxicology of **(Z)-3,4-Dimethylhex-3-ene**. While some C₈H₁₆ isomers are found in nature and may exhibit biological effects, dedicated studies on this particular compound are needed to ascertain its potential relevance to drug development. General toxicological studies on alkenes suggest that their reactivity and potential for adverse effects are related to their structure, but specific data for **(Z)-3,4-Dimethylhex-3-ene** is not available.

Given the absence of known biological targets or pathways, a signaling pathway diagram cannot be constructed at this time. Further research into the bioactivity and metabolic fate of **(Z)-3,4-Dimethylhex-3-ene** would be necessary to explore its potential in a pharmaceutical context.

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References

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